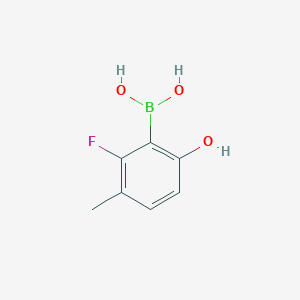

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid

概要

説明

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom, a hydroxyl group, and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate aryl halide. For instance, the reaction of 2-fluoro-6-hydroxy-3-methylphenyl bromide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst can yield the desired boronic acid .

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .

化学反応の分析

Types of Reactions

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or quinone derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation reactions.

科学的研究の応用

Chemistry

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine

In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, making them useful in the design of protease inhibitors and other therapeutic agents .

Industry

Boronic acids are used in the development of sensors and materials. Their ability to form reversible covalent bonds with diols makes them useful in the design of glucose sensors and other diagnostic tools .

作用機序

The mechanism of action of (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .

類似化合物との比較

Similar Compounds

2-Fluoro-6-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

3-Fluorophenylboronic acid: Lacks the hydroxyl and methyl groups, making it less functionalized.

Uniqueness

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both electron-donating (hydroxyl and methyl) and electron-withdrawing (fluorine) groups on the phenyl ring can influence its reactivity and make it a valuable intermediate in organic synthesis .

生物活性

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

- Chemical Name : this compound

- CAS Number : 1567217-73-5

- Molecular Formula : C7H8BFO3

- Molecular Weight : 173.95 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site.

- Receptor Binding : The compound may bind to various receptors, modulating signaling pathways critical for cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Activity : Studies have shown that boronic acids can inhibit viral replication. For instance, they have been tested against HIV and other viruses, demonstrating effective inhibition at specific concentrations .

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity by inhibiting cell proliferation in various cancer cell lines. In vitro studies have indicated significant effects on tumor growth inhibition .

- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activities of this compound:

Research Findings

Recent studies have explored the pharmacological profiles of this compound:

- In Vitro Studies : Various assays have been conducted to evaluate its cytotoxicity and selectivity towards cancer cells versus normal cells, demonstrating a favorable therapeutic index.

- In Vivo Studies : Animal models have been utilized to assess the compound's efficacy in reducing tumor size and viral load, showing promising results in both cancer and viral infection models .

特性

IUPAC Name |

(2-fluoro-6-hydroxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,10-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBYPAUPNICLEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。